2,4-Dinitrophenyl acetate

Descripción general

Descripción

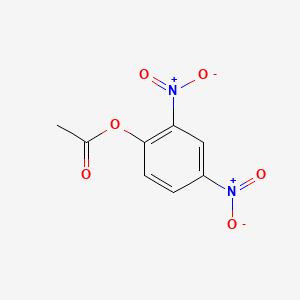

2,4-Dinitrophenyl acetate is an organic compound with the molecular formula C8H6N2O6. It is characterized by a phenyl ring substituted with two nitro groups at positions 2 and 4, and an acetate group attached to the phenolic oxygen atom. This compound appears as a pale-yellow to yellow-brown solid and has a molecular weight of 226.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenyl acetate can be synthesized through the esterification of 2,4-dinitrophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

2,4-Dinitrophenyl acetate is subject to nucleophilic substitution reactions. Studies detail the hydrazinolysis of this compound in methanol, which proceeds through acyl-oxygen scission via a concerted mechanism . This indicates that the hydrazine molecule attacks the carbonyl carbon, leading to the displacement of the 2,4-dinitrophenoxide leaving group.

Acyl Transfer Reactions

Acyl transfer reactions of this compound have been extensively studied .

Reaction with Phenoxides: Reactions with 4-substituted phenoxides/phenols in 20 mol% DMSO (aq) proceed through an addition-elimination mechanism, where the nucleophilic attack is the rate-determining step . The observed rate constant () can be described by the equation:

Where:

-

is the rate constant for the nucleophilic attack.

-

is the rate constant for the leaving group departure.

-

is the rate constant for the reverse of the nucleophilic attack.

-

[] is the concentration of the phenoxide.

When the initial step is reversible and is significantly greater than , the rate expression reduces to:

Conversely, for an irreversible mechanism ( << ), the rate equation simplifies to:

Table 1: Rate Constants and β Values

| Parameter | Value Range |

|---|---|

| -2.24 to -2.50 | |

| 0.81 to 0.84 |

The magnitude of indicates the degree of bond formation between the nucleophile and the substrate in the limiting transition state .

Aminolysis

The kinetics of aminolysis of this compound with aniline and substituted anilines have been reported in a 10% acetonitrile-water mixture . Studies involving secondary alicyclic amines also provide insights into the reaction mechanisms . Spectrophotometric methods are employed to monitor the release of 2,4-dinitrophenoxide anion, and pseudo-first-order rate coefficients () are determined under amine excess .

Reaction with Hydroxylamine Derivatives

Reactions of this compound with hydroxylamine derivatives have been examined, revealing the significance of a second hydroxylamine molecule in facilitating the reaction .

Table 2: Reaction Rates with Hydroxylamine Derivatives

| Nucleophile | pKa | (Msec) |

|---|---|---|

| Hydroxylamine | 5.94 | 30.08 ± 0.01 |

| N-methyl hydroxylamine | 6.18 | 36.64 ± 0.02 |

| N,N-dimethyl hydroxylamine | 5.20 | 5.14 ± 0.01 |

| O-methyl hydroxylamine | 4.62 | 1.19 ± 0.03 |

These reactions demonstrate that good leaving group esters, such as this compound, react directly with a single molecule of hydroxylamine, leading to completion .

Mechanism of Acyl Transfer Reactions

The acyl transfer reactions of this compound with 4-Z-CHO/4-Z-CHOH in 20 mol% DMSO (aq) proceed via an addition-elimination mechanism . The rate-determining step involves nucleophilic attack. This is supported by linear Brønsted and Hammett plots .

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Dinitrophenyl acetate serves as a key intermediate in organic synthesis. It is used in acyl transfer reactions, where it acts as an acylating agent for various nucleophiles. The compound's reactivity facilitates the formation of esters and amides, making it valuable in synthesizing pharmaceutical compounds and agrochemicals .

Case Study: Acyl Transfer Reactions

A study investigated the acyl transfer reactions of 2,4-dinitrophenyl furoates. The research demonstrated that the nucleophile selection significantly impacts reaction kinetics and mechanisms. The findings indicated a two-step addition-elimination mechanism where the nucleophilic attack is rate-determining .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for identifying and quantifying various substances. Its distinct reactivity allows researchers to develop methods for detecting specific analytes in complex mixtures.

Application Example: Spectrophotometric Analysis

The compound can be employed in spectrophotometric assays to monitor the release of 2,4-dinitrophenoxide anion during reactions with amines. This method enables real-time tracking of reaction kinetics .

Environmental Monitoring

The compound has applications in environmental science as well. It can be used to detect pollutants and assess contamination levels in ecosystems. Its ability to form stable complexes with certain metals makes it useful for monitoring heavy metal contamination .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for acyl transfer reactions | Facilitates ester and amide formation |

| Analytical Chemistry | Reagent for identifying and quantifying substances | Used in spectrophotometric assays |

| Environmental Monitoring | Detection of pollutants and heavy metals | Assesses contamination levels |

| Pharmaceutical Development | Synthesis of pharmaceutical intermediates | Versatile building block for new medications |

| Explosives Research | Studied for its energetic properties | Contributes to safer explosive materials |

Pharmaceutical Development

This compound is instrumental in synthesizing pharmaceutical intermediates. It provides a versatile building block that can be modified to create various bioactive compounds.

Case Study: Synthesis of Bioactive Molecules

Research focused on synthesizing bioactive molecules using this compound demonstrated its effectiveness in creating compounds with antifungal properties. The synthesized molecules were tested against Aspergillus fumigatus, showing promising results .

Explosives Research

Due to its energetic characteristics, this compound is studied within explosives research. Understanding its properties contributes to developing safer explosives and improving existing formulations.

Mecanismo De Acción

The primary mechanism of action for 2,4-Dinitrophenyl acetate involves nucleophilic addition-elimination reactions. The compound first undergoes nucleophilic attack at the carbonyl carbon, followed by the elimination of the acetate group. This mechanism is particularly relevant in its reactions with carbonyl compounds to form hydrazones .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenylhydrazine: Used for similar analytical purposes but forms hydrazones directly with carbonyl compounds.

2,4-Dinitrophenol: Shares the dinitrophenyl moiety but lacks the acetate group, making it more reactive in certain contexts.

Uniqueness

2,4-Dinitrophenyl acetate is unique due to its ester functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable reagent in both synthetic and analytical chemistry.

Actividad Biológica

2,4-Dinitrophenyl acetate (DNPA) is a compound known for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is an acylating agent that can undergo hydrolysis to release 2,4-dinitrophenol (DNP), a compound with significant biological implications. The hydrolysis of DNPA can be described by the following reaction:

This reaction is facilitated in alkaline conditions and demonstrates the compound's potential as a nucleophile that can interact with amine groups in various biological systems .

Biological Activities

-

Antimicrobial Activity :

Research has indicated that derivatives of 2,4-dinitrophenyl compounds exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Klebsiella pneumoniae and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported at 138 µM and 165 µM respectively . -

Herbicidal Properties :

DNPA has been investigated for its herbicidal activity. A synthesized molecule based on DNPA demonstrated excellent herbicidal effects while being less toxic to beneficial plant growth-promoting rhizobacteria (PGPR) strains . This suggests potential applications in agricultural practices. -

Protein Synthesis Inhibition :

DNPA has been shown to inhibit protein synthesis in plants by interfering with amine uptake mechanisms. This property is particularly useful for studying plant physiology and understanding the biochemical pathways involved in protein synthesis .

Case Study 1: Antimicrobial Efficacy

A study conducted on a library of phenylhydrazone derivatives derived from DNPA found that these compounds exhibited significant antimicrobial resistance modulation. The study highlighted the ability of these derivatives to combat resistant strains of bacteria, suggesting that modifications to DNPA could enhance its therapeutic potential against infectious diseases .

Case Study 2: Acyl Transfer Reactions

Research into the acyl transfer reactions involving DNPA revealed insights into its kinetic behavior when interacting with various nucleophiles. The study identified a two-step addition-elimination mechanism as the primary pathway for these reactions, emphasizing the importance of nucleophile selection in determining reaction kinetics .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2,4-dinitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMLJWCAUSWULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063372 | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Acros Organics MSDS] | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4232-27-3 | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4232-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dinitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-dinitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/917I71M979 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the general mechanism of DNPA hydrolysis?

A1: DNPA hydrolysis typically proceeds through a nucleophilic attack on the carbonyl carbon of the acetate group. This attack can be facilitated by various nucleophiles, including hydroxide ions, amines, and catalytic species like imidazoles. [, , , , , , ]

Q2: How does imidazole catalyze DNPA hydrolysis?

A2: Imidazole acts as a nucleophilic catalyst by attacking the carbonyl carbon of DNPA, forming an N-acetylimidazole intermediate. This intermediate is rapidly hydrolyzed in water, regenerating the imidazole catalyst and yielding 2,4-dinitrophenol and acetic acid as products. [, , , , , ]

Q3: Can metal hydroxides promote DNPA hydrolysis?

A3: Yes, both exchange-labile and non-labile metal-hydroxide species can effectively promote DNPA hydrolysis. This process follows a shallow Bronsted slope, suggesting a mechanism where metal hydroxides act as nucleophiles. []

Q4: Do polymers containing imidazole groups exhibit catalytic activity towards DNPA hydrolysis?

A4: Yes, polymers such as polyallylamine (PAA) [] and poly(carbylhistidine) [] demonstrate significant catalytic activity in DNPA hydrolysis. The imidazole groups within these polymers function similarly to free imidazole, acting as nucleophiles in the reaction mechanism.

Q5: What factors influence the rate of DNPA hydrolysis?

A5: Several factors impact the DNPA hydrolysis rate, including:

- pH: Hydrolysis is generally base-catalyzed, with faster rates observed at higher pH values. [, , ]

- Nucleophile: Stronger nucleophiles accelerate the reaction. [, , ]

- Leaving group: A better leaving group (like 2,4-dinitrophenolate) increases the reaction rate. [, ]

- Solvent: The solvent can significantly influence the rate by affecting the solvation of reactants and the transition state. [, , , ]

- Catalyst: Presence of catalysts like imidazoles, metal hydroxides, or specific polymers can dramatically enhance the hydrolysis rate. [, , , , , , , ]

Q6: How is the hydrolysis of DNPA related to enzymatic hydrolysis?

A6: The imidazole-catalyzed hydrolysis of DNPA serves as a simple model for understanding aspects of enzymatic hydrolysis. Similarities exist in the catalytic mechanism, where imidazole mimics the action of histidine residues in the active site of enzymes like chymotrypsin. [, ]

Q7: What is the molecular formula and weight of DNPA?

A7: The molecular formula of DNPA is C8H6N2O6, and its molecular weight is 242.14 g/mol.

Q8: What spectroscopic techniques are commonly used to study DNPA and its reactions?

A8: UV-Vis spectroscopy is widely employed to monitor DNPA hydrolysis and related reactions. The appearance of the 2,4-dinitrophenolate ion, a product of hydrolysis, can be monitored at specific wavelengths. [, , , ] Other techniques like NMR spectroscopy can provide structural information about DNPA and its reaction intermediates. [, ]

Q9: How is DNPA typically quantified in reaction mixtures?

A9: The formation of the 2,4-dinitrophenolate ion, which absorbs strongly in the UV-Vis region, is commonly used to quantify DNPA consumption during reactions. This allows for the determination of reaction rates and kinetic parameters. [, , ]

Q10: What are the limitations of using DNPA as a model substrate?

A11: While DNPA offers a convenient model for studying nucleophilic catalysis, it's essential to recognize its limitations. The specific structural features of DNPA, particularly the highly activated nature of the carbonyl group due to the presence of the 2,4-dinitrophenyl group, may not fully represent the reactivity of other esters or those encountered in biological systems. Therefore, extrapolating findings from DNPA-based models to other systems should be done cautiously. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.